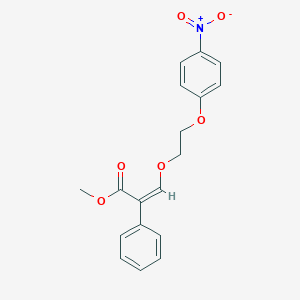
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as DIBS, is a chemical compound that has been extensively used in scientific research due to its unique properties. DIBS is a sulfonamide-based compound that contains both iodine and methoxy groups, making it an ideal candidate for various applications in biochemistry and pharmacology.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells and has been used as a potential anticancer agent. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been used as a tool to study the role of carbonic anhydrase in various physiological processes, including respiration, acid-base balance, and ion transport.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the concentration of bicarbonate in the body, which can lead to metabolic acidosis. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it an ideal tool for studying the role of this enzyme in various physiological processes. N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. However, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has some limitations for lab experiments. It has been found to be unstable in aqueous solutions, which can limit its use in some experiments. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide has been shown to have low solubility in some organic solvents, which can make it difficult to prepare solutions of the compound.
Future Directions
There are several future directions for the use of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide in scientific research. One potential application is the development of new cancer therapies based on the anticancer properties of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide. Additionally, N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide could be used to study the role of carbonic anhydrase in various physiological processes, including the regulation of acid-base balance and ion transport. Further research could also be conducted to improve the stability and solubility of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide, making it a more versatile tool for lab experiments.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide involves the reaction of 2,4-dimethoxyaniline with iodine and sulfur dioxide, followed by the reaction with sodium methoxide and p-toluenesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16INO5S |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-iodo-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16INO5S/c1-20-10-4-6-13(15(8-10)22-3)17-23(18,19)11-5-7-14(21-2)12(16)9-11/h4-9,17H,1-3H3 |
InChI Key |
BVDRCJFFEZMDDW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)

![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)


![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)

![Ethyl 3-[2-(3,5-dimethylphenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305081.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)
![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)



